molecular formula C6H15ClF2N2O3 B000181 Eflornithine Hydrochloride CAS No. 96020-91-6

Eflornithine Hydrochloride

Cat. No.: B000181
CAS No.: 96020-91-6
M. Wt: 236.64 g/mol
InChI Key: FJPAMFNRCFEGSD-UHFFFAOYSA-N
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Description

Vaniqa, known chemically as eflornithine, is a medication primarily used to treat facial hirsutism in women. It is also used in the treatment of African trypanosomiasis (sleeping sickness). Eflornithine works by inhibiting the enzyme ornithine decarboxylase, which plays a crucial role in hair growth and the proliferation of certain parasites .

Mechanism of Action

Target of Action

Eflornithine hydrochloride hydrate, also known as this compound monohydrate, Vaniqa, or Eflornithine HCl, primarily targets the enzyme Ornithine Decarboxylase (ODC) . ODC plays a crucial role in the biosynthesis of polyamines, low-molecular-weight molecules present in all living cells . It is also involved in conditions like facial hirsutism and cancer, especially when ODC is highly upregulated in tumor cells .

Mode of Action

this compound hydrate acts as an irreversible inhibitor of ODC . It binds irreversibly to ODC, physically blocking the natural substrate ornithine from reaching the active site . This inhibition prevents the conversion of ornithine to putrescine, a key step in polyamine biosynthesis .

Biochemical Pathways

The inhibition of ODC by this compound hydrate disrupts the polyamine biosynthesis pathway . Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and differentiation . By inhibiting ODC, this compound hydrate reduces the production of these polyamines, affecting cellular processes that depend on them .

Pharmacokinetics

this compound hydrate exhibits an oral bioavailability of approximately 50% . It is mainly eliminated through the kidneys (>80%) with low extraction . The compound has a multiphasic plasma concentration-time profile, contributing to highly varying estimates of half-life ranging from 2 to 30 hours . Percutaneous absorption of topical applications of this compound (HCl) cream is very low (<1%) .

Result of Action

The inhibition of ODC by this compound hydrate leads to a decrease in the production of polyamines . This can result in the slowing or stopping of cell growth, which is particularly relevant in the context of cancer treatment, where rapid and uncontrolled cell growth is a key characteristic . In the case of facial hirsutism, the reduction in cell growth can lead to a decrease in hair growth .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound hydrate are not explicitly mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the stability and efficacy of pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Eflornithine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,5-diamino-2-(difluoromethyl)pentanoic acid with various reagents under controlled conditions. The process includes steps such as protection and deprotection of functional groups, selective fluorination, and purification .

Industrial Production Methods

Industrial production of eflornithine involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. The process is carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Eflornithine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving eflornithine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of eflornithine can produce oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Eflornithine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cell growth and proliferation, particularly in cancer research.

    Medicine: Used in the treatment of African trypanosomiasis and facial hirsutism. Research is ongoing into its potential use in other parasitic infections and as an anti-cancer agent.

    Industry: Utilized in the development of topical creams and other pharmaceutical formulations

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: Used for hirsutism and has anti-androgenic properties.

    Ethinyl Estradiol/Norethindrone: Combined oral contraceptives used for hirsutism.

    Proscar (Finasteride): Used for hair loss and hirsutism

Uniqueness

Eflornithine is unique in its specific mechanism of action as an ornithine decarboxylase inhibitor. Unlike other treatments for hirsutism, which often involve hormonal regulation, eflornithine directly targets the enzyme responsible for hair growth, making it a valuable option for patients who may not respond well to hormonal treatments .

Properties

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAMFNRCFEGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70052-12-9 (Parent)
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045765
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96020-91-6, 68278-23-9
Record name Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96020-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-DL-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EFLORNITHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Into a dry 100 ml three necked RB flask equipped with a stirrer, gas inlet and outlet arrangement methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate (2.0 g) and sodium hydride (0.21 g) in dry THF (20 ml) were added. The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs. The reaction mixture was then cooled to 5° C. and the nitrogen inlet was replaced with chlorodifluoromethane gas tube. The gas was passed for about 45 mts. The reaction was stirred at RT and allowed to stand overnight. The reaction mixture was worked up by quenching with water and the pH was adjusted to 2 with aqueous HCl. The reaction mixture was extracted with MDC twice. The water layer was concentrated and taken up in methanol and chilled. The crystallized inorganic material was removed. The filtrate was concentrated and the residue taken up in 6N HCl and hydrolyzed. The resulting aqueous layer was evaporated. The crude product was dissolved in ethanol, chilled again to remove any inorganic material and further purified by water-acetone to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR matching with material obtained in Example 8.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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